ATTO 425 maleimide
Description
ethyl 9-[4-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate is a fluorescent dye with a coumarin structure, known for its strong absorption, high fluorescence quantum yield, large Stokes shift, good photostability, and low molecular weight . It is moderately hydrophilic and can be efficiently excited in the range of 405-455 nm . This compound is widely used in life sciences for labeling DNA, RNA, proteins, and other thiol-containing molecules .
Properties
Molecular Formula |
C28H33N3O7 |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
ethyl 9-[4-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate |
InChI |
InChI=1S/C28H33N3O7/c1-5-37-26(35)20-14-18-13-19-17(2)16-28(3,4)31(21(19)15-22(18)38-27(20)36)11-6-7-23(32)29-10-12-30-24(33)8-9-25(30)34/h8-9,13-15,17H,5-7,10-12,16H2,1-4H3,(H,29,32) |
InChI Key |
CUWXBTJMNRLPKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)CCCC(=O)NCCN4C(=O)C=CC4=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: ethyl 9-[4-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate is synthesized by reacting ATTO 425 with maleimide. The preparation involves dissolving the dye in anhydrous, amine-free solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete dissolution and reaction .
Industrial Production Methods: In industrial settings, the production of ethyl 9-[4-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate follows similar protocols but on a larger scale. The dye is synthesized in bulk, purified, and then reacted with maleimide under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: ethyl 9-[4-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate primarily undergoes thiol-ene reactions, where it reacts with sulfhydryl groups to form stable thio-ether bonds . This reaction is highly selective and occurs under mild conditions, typically at a pH of 7.0-7.5 .
Common Reagents and Conditions:
Major Products: The major product of the reaction is a conjugate of ethyl 9-[4-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate with the thiol-containing molecule, forming a stable thio-ether bond .
Scientific Research Applications
ethyl 9-[4-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate is extensively used in various scientific research fields:
Mechanism of Action
ethyl 9-[4-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate exerts its effects through the formation of a stable thio-ether bond with thiol groups on biomolecules . The maleimide group selectively reacts with sulfhydryl groups, forming a covalent bond that links the fluorescent dye to the target molecule . This reaction is highly specific and occurs under mild conditions, making it suitable for labeling sensitive biomolecules .
Comparison with Similar Compounds
- ATTO 488 maleimide
- ATTO 550 maleimide
- ATTO 647N maleimide
Comparison: ethyl 9-[4-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate is unique due to its coumarin structure, which provides strong absorption and high fluorescence quantum yield . Compared to other ATTO dyes, ATTO 425 has a larger Stokes shift and better photostability, making it ideal for applications requiring high sensitivity and minimal spectral overlap . Additionally, its moderate hydrophilicity allows for efficient labeling in aqueous environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
